molecular formula C20H20ClNO3 B3930374 N-[4-(4-chlorophenyl)-1-isopropyl-2,4-dioxobutyl]benzamide

N-[4-(4-chlorophenyl)-1-isopropyl-2,4-dioxobutyl]benzamide

Cat. No. B3930374
M. Wt: 357.8 g/mol
InChI Key: HSWCXVLUOMGEAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(4-chlorophenyl)-1-isopropyl-2,4-dioxobutyl]benzamide, also known as CPIB, is a synthetic compound that has been extensively studied for its potential use as a research tool. CPIB is a selective inhibitor of the ATP-sensitive potassium (KATP) channel, which plays a crucial role in regulating insulin secretion and cardiac function.

Mechanism of Action

N-[4-(4-chlorophenyl)-1-isopropyl-2,4-dioxobutyl]benzamide is a selective inhibitor of the KATP channel, which is composed of two subunits, Kir6.2 and SUR1. This compound binds to the Kir6.2 subunit and prevents the channel from opening in response to changes in cellular metabolism. This results in increased intracellular calcium levels, which can lead to various physiological effects depending on the tissue type.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound depend on the tissue type and the specific KATP channel being inhibited. In pancreatic beta cells, this compound inhibits insulin secretion by preventing the KATP channel from closing in response to glucose stimulation. In cardiac tissue, this compound has been shown to increase contractility and protect against ischemic injury. This compound has also been shown to have anti-inflammatory effects in various tissues.

Advantages and Limitations for Lab Experiments

One of the major advantages of N-[4-(4-chlorophenyl)-1-isopropyl-2,4-dioxobutyl]benzamide is its selectivity for the Kir6.2 subunit of the KATP channel. This allows for the specific inhibition of KATP channels in various tissues without affecting other ion channels. However, one limitation of this compound is its relatively low potency compared to other KATP channel inhibitors. This can make it difficult to achieve complete inhibition of KATP channels in some tissues.

Future Directions

There are several future directions for the use of N-[4-(4-chlorophenyl)-1-isopropyl-2,4-dioxobutyl]benzamide in scientific research. One potential application is in the study of the role of KATP channels in neurological disorders such as epilepsy and Parkinson's disease. This compound has also been shown to have anti-inflammatory effects, and further research is needed to explore its potential use in the treatment of inflammatory diseases. Additionally, the development of more potent KATP channel inhibitors based on the structure of this compound could lead to the discovery of new therapeutic targets for various diseases.

Scientific Research Applications

N-[4-(4-chlorophenyl)-1-isopropyl-2,4-dioxobutyl]benzamide has been used extensively in scientific research to study the role of KATP channels in various physiological processes. One of the major applications of this compound is in the field of diabetes research. KATP channels play a crucial role in regulating insulin secretion, and this compound has been used to study the effect of KATP channel inhibition on insulin secretion in pancreatic beta cells. This compound has also been used to study the role of KATP channels in cardiac function and ischemic preconditioning.

properties

IUPAC Name

N-[6-(4-chlorophenyl)-2-methyl-4,6-dioxohexan-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClNO3/c1-13(2)19(22-20(25)15-6-4-3-5-7-15)18(24)12-17(23)14-8-10-16(21)11-9-14/h3-11,13,19H,12H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSWCXVLUOMGEAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)CC(=O)C1=CC=C(C=C1)Cl)NC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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